Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a fluorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced using benzyl bromide and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized using a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzoate ester and corresponding alcohol.
Reduction: Hydroxylated dihydropyridine derivative.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The dihydropyridine ring can participate in redox reactions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(2-(benzyloxy)-phenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the fluorine atom.
Ethyl 6-(2-(benzyloxy)-6-chlorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C24H24FNO5 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 6-(2-fluoro-6-phenylmethoxyphenyl)-4-hydroxy-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H24FNO5/c1-4-30-24(29)22-19(27)13-18(26(15(2)3)23(22)28)21-17(25)11-8-12-20(21)31-14-16-9-6-5-7-10-16/h5-13,15,27H,4,14H2,1-3H3 |
InChI Key |
DZRXBGZTYCVARW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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